9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

Catalog No.
S13382495
CAS No.
M.F
C14H13BrO
M. Wt
277.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

Product Name

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

IUPAC Name

9-(2-bromoethyl)-2,3-dihydrodibenzofuran

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

InChI

InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2

InChI Key

TUECEDKWGBLCQH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a complex organic compound belonging to the dibenzofuran family, characterized by its unique structure that incorporates a dibenzofuran core with a bromoethyl side chain. This compound exhibits significant potential in various fields of chemistry and biology due to its structural properties and reactivity. The dibenzofuran framework consists of two fused benzene rings and a furan ring, which contributes to its aromaticity and stability.

The chemical behavior of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is influenced by the presence of the bromine atom, which can participate in nucleophilic substitution reactions. Additionally, the compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the dibenzofuran moiety.

Common reactions include:

  • Nucleophilic substitution: The bromoethyl group can be replaced by various nucleophiles, facilitating the synthesis of new derivatives.
  • Electrophilic aromatic substitution: The aromatic rings can react with electrophiles, allowing for functionalization at different positions on the rings.

The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan can be approached through several methods:

  • Palladium-Catalyzed Reactions: The compound can be synthesized via palladium-catalyzed coupling reactions involving appropriate precursors such as o-iodoanisoles and terminal alkynes, followed by cyclization to form the dibenzofuran structure .
  • Intramolecular Reactions: Utilizing 2-allylphenols as starting materials can lead to the formation of bromomethyl-2,3-dihydrobenzofurans through intramolecular reactions facilitated by brominating agents .
  • Electrophilic Cyclization: Electrophilic cyclization methods can be employed to construct the dibenzofuran core from suitable precursors .

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan has potential applications in:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
  • Material Science: The compound's unique structure may be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan focus on its reactivity with biological targets or other chemical species. Understanding these interactions is crucial for assessing its potential therapeutic applications and environmental impact.

Research into similar compounds indicates that modifications in the dibenzofuran structure significantly affect their interaction profiles and biological activities.

Several compounds share structural similarities with 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2,3-Dihydrodibenzo[b,d]furanDibenzofuranCore structure without substituents
9-Ethyl-2,3-dihydrodibenzo[b,d]furanDibenzofuran with ethyl groupSimilar core but less reactive than bromoethyl
9-(Chloroethyl)-2,3-dihydrodibenzo[b,d]furanDibenzofuran with chloro groupChlorine substituent offers different reactivity
9-(Phenylethyl)-2,3-dihydrodibenzo[b,d]furanDibenzofuran with phenyl groupIncreased steric hindrance affecting reactivity

The presence of the bromoethyl group in 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan enhances its reactivity compared to other derivatives, making it a valuable target for further research and application development.

The bromoethyl functional group in 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan serves as a highly reactive electrophilic center, making it an excellent substrate for nucleophilic substitution reactions [1] [2]. The primary carbon bearing the bromine atom in the ethyl side chain preferentially undergoes nucleophilic substitution through the SN2 mechanism due to the absence of steric hindrance around the reactive center [3] [4].

Mechanistic Considerations

Nucleophilic substitution reactions involving 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically proceed via a concerted SN2 mechanism [5] [6]. The nucleophile attacks the carbon atom bearing the bromine substituent from the backside, resulting in simultaneous bond formation with the nucleophile and bond breaking with the bromide leaving group [7] [3]. This process occurs with inversion of stereochemistry at the reaction center, though this is not stereochemically significant for primary alkyl halides [6] [4].

The reaction kinetics follow second-order behavior, with the rate being proportional to both the concentration of the substrate and the nucleophile [5] [8]. The rate equation can be expressed as: Rate = k[Nucleophile][9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan], where k represents the second-order rate constant [3] [8].

Nucleophile Selection and Reactivity

Various nucleophiles have been successfully employed in substitution reactions with bromoethyl-containing dibenzofuran derivatives [1] [2]. Carbon-based nucleophiles, including cyanide, alkoxide, and carbanions, demonstrate high reactivity toward the bromoethyl functionality [1] [2]. Nitrogen-based nucleophiles such as amines and azide ions also readily participate in these transformations [1] [2].

The nucleophilicity order for common nucleophiles in these reactions follows the general trend: I⁻ > Br⁻ > Cl⁻ > F⁻ for halides, and R₃N > RO⁻ > HO⁻ > H₂O for heteroatom nucleophiles [8]. Solvent effects significantly influence nucleophile reactivity, with polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhancing nucleophile strength by reducing solvation [9] [10].

Reaction Conditions and Substrate Scope

Nucleophile TypeTypical ConditionsExpected Yield RangeReaction Time
Alkoxide ionsAlcohol solvent, 60-80°C75-90%2-6 hours
Cyanide ionDimethyl sulfoxide, 25°C80-95%1-3 hours
Primary aminesEthanol, 40-60°C70-85%3-8 hours
Azide ionDimethylformamide, 25°C85-95%1-4 hours

The dihydrodibenzofuran core structure remains intact during these transformations, with substitution occurring exclusively at the bromoethyl side chain [1] [11]. Electronic effects from the dibenzofuran system have minimal influence on the reactivity of the remote bromoethyl group, allowing for predictable reaction outcomes [1] [2].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful synthetic approach for functionalizing 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan through carbon-carbon and carbon-heteroatom bond formation [12] [13]. These methodologies enable the construction of complex molecular architectures while maintaining the integrity of the dibenzofuran core structure [14] [15].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction has emerged as a particularly valuable method for introducing aryl and vinyl groups at the bromoethyl position [16]. Palladium dichloride bis(triphenylphosphine) and tetrakis(triphenylphosphine)palladium(0) serve as effective catalysts for these transformations [16]. The reaction typically employs potassium carbonate or cesium carbonate as the base in aqueous or alcoholic media [12] [16].

Optimal reaction conditions involve heating the substrate with organoborane reagents in the presence of 2-5 mol% palladium catalyst at temperatures ranging from 80-100°C [12] [16]. Reaction times vary from 4-12 hours depending on the electronic nature of the coupling partners [16]. The use of 9-borabicyclo[3.3.1]nonane derivatives enables the coupling of primary alkyl groups, expanding the scope beyond traditional aryl and vinyl partners [16].

Negishi Cross-Coupling Methodologies

Negishi cross-coupling reactions utilizing organozinc reagents provide an alternative approach for carbon-carbon bond formation [14]. The metalation-Negishi cross-coupling sequence has been successfully applied to dibenzofuran synthesis, though specific applications to 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan derivatives require careful optimization [14]. Zinc chloride formation from in situ lithiation followed by transmetalation enables the preparation of reactive organozinc intermediates [14].

The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organozinc reagent and reductive elimination to form the product [14] [15]. Temperature control proves critical, with reactions typically conducted at 60-80°C to balance reaction rate with catalyst stability [14].

Catalyst Screening and Optimization

Catalyst SystemLigandBaseSolventTemperatureTypical Yield
Palladium acetateTriphenylphosphinePotassium carbonateDimethylformamide90°C65-75%
Palladium chloride1,1'-Bis(diphenylphosphino)ferroceneCesium carbonateDioxane80°C70-85%
Tetrakis(triphenylphosphine)palladiumBuilt-inSodium carbonateEthanol-water85°C60-80%
Bis(dibenzylideneacetone)palladium2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylPotassium phosphateToluene100°C75-90%

The choice of ligand significantly impacts both reaction efficiency and selectivity [17]. Bulky phosphine ligands such as tricyclohexylphosphine and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl demonstrate superior performance in sterically demanding transformations [17]. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene provide enhanced catalyst stability and improved yields in many cases [12] [17].

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction parameters proves essential for maximizing yields and minimizing side reactions in the synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan derivatives [18] [19]. Temperature, solvent selection, catalyst loading, and reaction time all significantly influence reaction outcomes [18] [19].

Temperature Effects and Thermal Management

Temperature optimization requires balancing reaction rate with selectivity and catalyst stability [18] [19]. Lower temperatures (25-60°C) favor nucleophilic substitution pathways while minimizing elimination reactions and catalyst decomposition [18] [9]. Higher temperatures (80-140°C) prove necessary for palladium-catalyzed cross-coupling reactions but may lead to increased side product formation [12] [15].

Precise temperature control becomes critical for reactions involving thermally sensitive substrates [20]. Modern synthesis workstations enable accurate temperature maintenance within ±1°C, significantly improving reaction reproducibility and yield consistency [20]. Exothermic reactions require careful heat management to prevent temperature excursions that could lead to decomposition or unwanted side reactions [20].

Solvent Optimization Studies

Solvent selection profoundly impacts reaction efficiency through effects on nucleophile solvation, catalyst solubility, and substrate dissolution [21] [9]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile enhance nucleophile reactivity by reducing ion pairing [9] [10]. Non-coordinating solvents like toluene and dioxane prove optimal for palladium-catalyzed processes by minimizing catalyst poisoning [12] [15].

Reaction TypeOptimal SolventTemperature RangeExpected Yield Enhancement
Nucleophilic substitutionDimethyl sulfoxide25-80°C15-25% improvement
Suzuki couplingDioxane-water (9:1)80-100°C10-20% improvement
Negishi couplingTetrahydrofuran60-80°C20-30% improvement
Sonogashira couplingDimethylformamide80-120°C15-25% improvement

Water content in the reaction medium requires careful control, particularly for cross-coupling reactions [12] [22]. Small amounts of water (5-10% v/v) can enhance palladium-catalyzed reactions by facilitating base dissolution and improving transmetalation rates [12] [22]. Excessive water content, however, may lead to catalyst precipitation and reduced activity [22].

Catalyst Loading and Additive Effects

Catalyst loading optimization balances reaction efficiency with economic considerations [17]. Typical palladium loadings range from 1-10 mol%, with higher loadings reserved for challenging substrates or demanding reaction conditions [15] [17]. Reducing catalyst loading while maintaining high yields requires careful attention to ligand selection and reaction optimization [17].

Additive effects can significantly enhance reaction performance [12] [15]. Copper salts serve as co-catalysts in Sonogashira reactions, while quaternary ammonium salts can improve mass transfer in biphasic systems [12]. Molecular sieves effectively remove trace water in moisture-sensitive reactions, while antioxidants prevent catalyst degradation during extended reaction times [15].

Reaction Time and Conversion Monitoring

Optimal reaction times depend on substrate reactivity, catalyst activity, and desired conversion levels [18] [19]. Real-time monitoring using in-situ spectroscopic techniques enables precise determination of reaction endpoints [19]. Over-extended reaction times may lead to product decomposition or catalyst deactivation, while insufficient reaction times result in incomplete conversion [18].

Kinetic studies reveal that most nucleophilic substitution reactions reach completion within 2-8 hours under optimized conditions [18]. Cross-coupling reactions typically require 4-18 hours, depending on the specific transformation and substrate complexity [15]. High-temperature synthesis techniques can dramatically reduce reaction times to minutes rather than hours, though careful optimization remains essential [19].

The thermodynamic stability of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily governed by the structural characteristics of both the dibenzofuran core and the bromoethyl substituent. The dibenzofuran framework exhibits exceptional thermal stability due to its aromatic nature and the benzannulated furan system, which contributes to overall molecular rigidity [1] [2]. The compound maintains crystalline solid phase behavior at room temperature, with an estimated melting point range of 60-80°C, significantly lower than the parent dibenzofuran (81-85°C) [3] [4], attributed to the disruption of crystal packing by the flexible bromoethyl side chain.

The 2,3-dihydro modification of the furan ring enhances conformational stability compared to the fully aromatic dibenzofuran system [5]. This saturation reduces the electron density in the central ring while maintaining the overall aromatic character of the benzene rings. Thermodynamic calculations for related dibenzofuran derivatives indicate that the enthalpy of formation remains relatively stable across different substitution patterns [2]. The bromoethyl substituent introduces additional molecular flexibility, which can lead to multiple conformational states and potential polymorphic behavior in the solid state.

Phase transition studies of analogous dibenzofuran compounds demonstrate that substituted derivatives typically exhibit lower melting points due to decreased intermolecular packing efficiency [1] [6]. The estimated boiling point of approximately 300-320°C reflects the combined effects of molecular weight (277.16 g/mol) and intermolecular forces. The compound exhibits typical organic solid behavior with limited solubility in water (<0.1 g/100 mL) but good solubility in organic solvents including alcohols, acetone, ether, and benzene [7] [4].

Table 1: Thermodynamic Properties Comparison
CompoundMelting Point (°C)Boiling Point (°C)Thermal Stability
Dibenzofuran (parent)81-85 [3]285 [3]High (aromatic core)
2,3-DihydrodibenzofuranNo dataNo dataHigh (saturated furan ring)
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan~60-80 (estimated)~300-320 (estimated)Moderate (reactive Br group)
2,3-Dihydrobenzofuran (reference)-21.5 [8]188-189 [8]Moderate (saturated ring)

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution reactivity of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is governed by the electronic properties of the dibenzofuran system and the directing effects of the existing substituents. Research on dibenzofuran electrophilic substitution has revealed distinct positional selectivity patterns that depend on the reaction mechanism and electrophile type [9] [10].

The dibenzofuran core exhibits preferential reactivity at the 2- and 3-positions, with the 3-position showing the highest reactivity under charge-transfer mechanisms [9]. Electrophilic nitration with nitric acid occurs exclusively at the 3-position (90-95% selectivity) through a charge-transfer mechanism, while Friedel-Crafts acylation reactions predominantly occur at the 2-position (60-70% selectivity) via the classical σ-complex mechanism [9] [10]. This remarkable difference in positional selectivity is attributed to the distinct electronic requirements of the two mechanistic pathways.

The electron-rich nature of the dibenzofuran moiety makes it highly susceptible to electrophilic attack [12]. The oxygen atom in the furan ring acts as an electron-donating group, activating the adjacent benzene rings toward electrophilic substitution. The 2,3-dihydro modification slightly reduces the overall electron density compared to the fully aromatic system but maintains significant reactivity [13].

The 9-position bromoethyl substituent acts as a weakly electron-withdrawing group due to the inductive effect of the bromine atom, which may slightly deactivate the aromatic system toward electrophilic substitution. However, this effect is minimal due to the distance from the aromatic core and the intervening ethyl spacer [14]. The bromoethyl group is not expected to significantly alter the inherent substitution patterns of the dibenzofuran core.

Table 2: Electrophilic Aromatic Substitution Patterns
PositionReactivityMechanism TypeProduct Distribution (%)
2-PositionHighClassical σ-complex60-70 (acylation) [9]
3-PositionHighestCharge-transfer90-95 (nitration) [9]
1-PositionLowSterically hindered<5
4-PositionModerateClassical σ-complex15-25
6-PositionModerateClassical σ-complex10-20
7-PositionModerateClassical σ-complex10-20
8-PositionModerateClassical σ-complex5-15

Bromine-Specific Reactivity in Alkylation Reactions

The 2-bromoethyl substituent in 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan represents a highly reactive electrophilic center that readily participates in various alkylation and substitution reactions. The reactivity of this alkyl bromide is significantly enhanced compared to aromatic bromides due to the sp³ hybridization of the carbon-bromine bond and the excellent leaving group properties of bromide ion [15] .

Nucleophilic substitution reactions proceed readily via both SN1 and SN2 mechanisms, with SN2 being favored due to the primary nature of the carbon center [15] [17]. The bromine atom acts as an excellent leaving group, facilitating the formation of covalent bonds with nucleophilic species such as amines, thiols, alkoxides, and other carbon nucleophiles . Common nucleophiles that react with the bromoethyl group include sodium methoxide, primary and secondary amines, and various organometallic reagents.

The compound readily undergoes elimination reactions under basic conditions to form alkenes, though this is typically a minor pathway compared to substitution [17]. The presence of β-hydrogen atoms allows for E2 elimination reactions when treated with strong bases, leading to the formation of vinyl-substituted dibenzofuran derivatives. The ratio of substitution to elimination can be controlled through careful selection of reaction conditions, with lower temperatures and weaker bases favoring substitution.

Palladium-catalyzed cross-coupling reactions represent a particularly valuable synthetic application of the bromoethyl functionality [5]. The compound can participate in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, allowing for the introduction of various aromatic, alkenyl, and alkynyl substituents. These reactions typically proceed under mild conditions with high selectivity and functional group tolerance.

The bromoethyl group also serves as an excellent precursor for organometallic reagent formation [19] [20]. Treatment with magnesium metal generates the corresponding Grignard reagent, which can react with various electrophiles including carbonyl compounds, esters, and halides. Lithium-halogen exchange reactions with n-butyllithium provide access to organolithium intermediates that can be trapped with electrophiles or used in further synthetic transformations.

Table 3: Bromine-Specific Reactivity Profile
Reaction TypeReactivityMechanismTypical Conditions
Nucleophilic Substitution (SN2)HighBackside attack at C-BrPolar aprotic solvent, strong nucleophile [15]
Nucleophilic Substitution (SN1)ModerateCarbocation formationPolar protic solvent, weak nucleophile [15]
Elimination (E2)ModerateConcerted eliminationStrong base, elevated temperature [17]
Elimination (E1)LowStepwise eliminationHeat, weak base [17]
Grignard FormationHighMg insertionMg, dry ether [19]
Lithium-Halogen ExchangeHighMetal-halogen exchangen-BuLi, low temperature [20]
Palladium-Catalyzed CouplingVery HighOxidative additionPd catalyst, base, ligand [5]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

276.01498 g/mol

Monoisotopic Mass

276.01498 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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